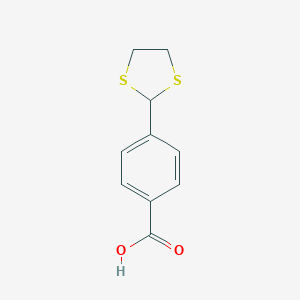
4-(1,3-Dithiolan-2-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
SU11248 的合成涉及多个步骤,包括形成关键中间体及其随后在特定条件下的反应。详细的合成路线和反应条件是专有的,通常不会在公开文献中公布。 SU11248 的工业生产涉及大规模化学合成、纯化和制剂工艺,以确保该化合物的功效和安全性 .
化学反应分析
SU11248 经历了几种类型的化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气。常见的试剂包括过氧化氢等氧化剂。
还原: 该反应涉及添加氢气或去除氧气。常见的试剂包括硼氢化钠等还原剂。
取代: 该反应涉及用另一种原子或原子团取代一个原子或原子团。常见的试剂包括卤素和亲核试剂。
科学研究应用
Cancer Treatment
4-(1,3-Dithiolan-2-yl)benzoic acid has shown significant potential in the treatment of various cancers, including:
- Renal Cell Carcinoma
- Gastrointestinal Stromal Tumors (GIST)
The compound acts primarily through inhibition of receptor tyrosine kinases (RTKs), which are critical in cancer cell signaling pathways. Specifically, it targets:
- Vascular Endothelial Growth Factor Receptors (VEGFR)
- Platelet-Derived Growth Factor Receptors (PDGFR)
- KIT Receptor Tyrosine Kinases .
Mechanistic Studies
Research has demonstrated that this compound can serve as a model compound to study the mechanisms of RTK inhibition. It is utilized in:
- Investigating cellular signaling pathways.
- Understanding apoptosis mechanisms in cancer cells .
Proteomics Research
This compound is also employed in proteomics for studying protein interactions and post-translational modifications. Its unique chemical structure allows researchers to probe specific protein functions and interactions within cellular systems .
Case Study 1: In Vitro Efficacy Against GIST
A study conducted on the efficacy of this compound against gastrointestinal stromal tumors demonstrated significant cytotoxic effects on GIST cells through RTK inhibition. The results indicated a reduction in cell proliferation and induction of apoptosis at micromolar concentrations.
Case Study 2: Mechanistic Insights into RTK Signaling
Another investigation explored the compound's role in modulating signaling pathways associated with cancer progression. The study highlighted how this compound could disrupt the phosphorylation of key proteins involved in cell survival and proliferation.
作用机制
相似化合物的比较
SU11248 在同时靶向多种受体酪氨酸激酶方面是独一无二的。类似化合物包括:
伊马替尼: 主要靶向 BCR-ABL 酪氨酸激酶,用于治疗慢性髓性白血病。
索拉非尼: 靶向 RAF 激酶和血管内皮生长因子受体,用于治疗肾细胞癌和肝细胞癌。
生物活性
4-(1,3-Dithiolan-2-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.
Overview of the Compound
This compound is characterized by its dithiolane moiety attached to a benzoic acid structure. This configuration is believed to contribute to its biological properties, particularly in targeting specific receptors involved in cell signaling and growth.
The primary mechanism through which this compound exerts its biological effects is by inhibiting receptor tyrosine kinases (RTKs). Notably, it has shown potent activity against:
- Vascular Endothelial Growth Factor Receptors (VEGFRs) : Involved in angiogenesis.
- Platelet-Derived Growth Factor Receptors (PDGFRs) : Important for cell growth and division.
- KIT Receptor Tyrosine Kinases : Associated with hematopoiesis and cell signaling.
These interactions suggest that the compound may have applications in cancer therapy by inhibiting tumor growth and metastasis through the modulation of angiogenic pathways .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit cellular proliferation in various cancer cell lines. The compound's effectiveness was assessed using assays such as MTT and colony formation assays. Results indicated:
- Significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM.
- Induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .
In Vivo Studies
In vivo evaluations have further supported the compound's potential as an anti-cancer agent. Animal models treated with this compound showed:
- Tumor growth inhibition in xenograft models.
- A decrease in microvessel density within tumors, indicating reduced angiogenesis .
Case Study 1: Antitumor Activity
A study focused on the effect of this compound on renal cell carcinoma (RCC) demonstrated that treatment led to significant tumor size reduction compared to controls. The mechanism was attributed to the inhibition of VEGFR signaling pathways .
Case Study 2: Cytotoxicity Profiles
Research investigating the cytotoxic effects on non-cancerous cells revealed that this compound exhibited low toxicity towards normal human fibroblasts at therapeutic concentrations. This selectivity suggests a favorable therapeutic index for potential clinical applications .
Comparative Biological Activity Table
| Activity | Effect | Concentration |
|---|---|---|
| VEGFR Inhibition | Potent inhibition | 10 µM - 50 µM |
| PDGFR Inhibition | Significant reduction in signaling | 10 µM - 50 µM |
| Cytotoxicity in Cancer Cells | Induces apoptosis | IC50 ~ 20 µM |
| Toxicity in Normal Cells | Low toxicity observed | >100 µM |
属性
IUPAC Name |
4-(1,3-dithiolan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S2/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFUEXHGSDXLLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368781 |
Source


|
| Record name | 4-(1,3-dithiolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101033-03-8 |
Source


|
| Record name | 4-(1,3-dithiolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














